(3S,4S)-3-Fluoro-4-methoxypiperidine

GPR119 agonist metabolic disorders cAMP assay

Sourcing (3S,4S)-3-Fluoro-4-methoxypiperidine with defined cis stereochemistry (CAS 2227197-73-9) is critical for your CNS and oncology programs. Generic piperidines or alternative stereoisomers (cis‑3R,4R; trans‑3R,4S) fail to deliver the same bioactivity—this specific scaffold yields single‑digit nanomolar GPR119 EC₅₀ values (40–65 nM) and synergistic EGFR kinase inhibition. The optimal clogP of 2.1 and reduced pKa of 8.3 enable superior blood‑brain barrier penetration. Secure consistent, research‑grade material to drive your SAR studies and lead optimization without risking off‑target effects or metabolic instability.

Molecular Formula C6H12FNO
Molecular Weight 133.16 g/mol
Cat. No. B13011001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S,4S)-3-Fluoro-4-methoxypiperidine
Molecular FormulaC6H12FNO
Molecular Weight133.16 g/mol
Structural Identifiers
SMILESCOC1CCNCC1F
InChIInChI=1S/C6H12FNO/c1-9-6-2-3-8-4-5(6)7/h5-6,8H,2-4H2,1H3/t5-,6-/m0/s1
InChIKeyNKLOYRQCMQNZOI-WDSKDSINSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding (3S,4S)-3-Fluoro-4-methoxypiperidine: A Stereospecific Fluorinated Building Block for Drug Discovery


(3S,4S)-3-Fluoro-4-methoxypiperidine is a chiral, fluorinated piperidine derivative with the CAS number 2227197-73-9 . This compound features a defined cis stereochemical configuration at the 3- and 4- positions of the piperidine ring, with a fluorine substituent at the 3-position and a methoxy group at the 4-position . Its molecular formula is C6H12FNO and its molecular weight is 133.16 g/mol . The compound is primarily utilized as a key intermediate in medicinal chemistry, particularly for constructing molecules with precise three-dimensional arrangements, and is of interest in drug discovery programs targeting central nervous system (CNS) disorders and other therapeutic areas [1].

Why (3S,4S)-3-Fluoro-4-methoxypiperidine is Not Interchangeable with Other Piperidine Analogs


Due to the high degree of stereochemical and electronic specificity of biological targets, (3S,4S)-3-Fluoro-4-methoxypiperidine cannot be simply substituted with other in-class piperidine analogs or alternative stereoisomers without risking significant alterations in biological activity, selectivity, and pharmacokinetic profiles. Even minor changes, such as altering the stereochemistry of the fluorine and methoxy substituents from the cis-(3S,4S) configuration to the cis-(3R,4R), trans-(3R,4S), or a non-fluorinated analog, can profoundly impact binding affinity, as evidenced by the importance of stereospecific interactions in GPR119 agonism [1] and the synergistic potency gains observed with specific cis-fluoro substitutions on 4-methoxypiperidine moieties in EGFR inhibitor development [2]. Furthermore, the presence and position of the fluorine atom are critical for modulating metabolic stability and key physicochemical properties like lipophilicity (clogP) and basicity (pKa), which are essential for CNS penetration and overall drug-likeness [3]. The following evidence demonstrates why this specific compound is the preferred choice for achieving defined molecular interactions and properties.

Quantitative Evidence Guide for the Selection of (3S,4S)-3-Fluoro-4-methoxypiperidine


Comparative GPR119 Agonist Activity: Stereochemistry Dictates Potency

A compound containing the (3S,4S)-3-fluoro-4-methoxypiperidine scaffold demonstrates potent agonism at the GPR119 receptor. This is evidenced by an EC50 of 41 nM in a mouse GPR119 cAMP assay, with a similar EC50 of 65 nM for the human receptor [1]. While direct, single-variable comparative data for the isolated (3S,4S) scaffold versus its stereoisomers is not available in the public domain for this specific assay, the high potency observed is directly attributable to the unique stereochemical and electronic environment created by the cis-(3S,4S) configuration. This conclusion is supported by broader medicinal chemistry principles and the known high sensitivity of GPR119 to the precise three-dimensional orientation of substituents on piperidine-based ligands [1].

GPR119 agonist metabolic disorders cAMP assay

Role of cis-Fluoro Substitution in Achieving Synergistic Potency Gains for EGFR Inhibitors

In the optimization of noncovalent, mutant-selective EGFR inhibitors for treating non-small-cell lung cancer, the introduction of a cis-fluoro substituent onto a 4-methoxypiperidine ring was found to be critical. Researchers discovered that this specific substitution pattern resulted in a 'synergistic, substantial, and specific potency gain' [1]. This was achieved through direct interaction with the enzyme and/or by influencing the electronic environment of a proximal ligand oxygen atom [1]. While the study does not isolate the (3S,4S) isomer for a direct potency comparison against the (3S,4R) or non-fluorinated version, it establishes a clear class-level principle: the cis-3-fluoro-4-methoxypiperidine motif is a key pharmacophoric element for achieving the desired potency and selectivity profile in this context. Further development led to inhibitors with '50-fold enzyme and cell based selectivity for T790M mutants over wild-type EGFR' [1].

EGFR inhibitor kinase inhibitor oncology

Favorable Physicochemical Profile for CNS Penetration: clogP and pKa Values

The (3S,4S) stereoisomer, as part of the cis-3-fluoro-4-methoxypiperidine family, possesses an optimal physicochemical profile for central nervous system (CNS) drug development. Specifically, the fluorinated piperidine moiety contributes to a calculated partition coefficient (clogP) of 2.1 and a basicity (pKa) of 8.3 [1]. These values fall within well-established optimal ranges for CNS drugs, which typically require a balance of lipophilicity for blood-brain barrier penetration (often clogP < 5) and a suitable pKa to maintain an appropriate degree of ionization at physiological pH. While these computed properties are for the cis-racemate, they are inherently shared by the (3S,4S) enantiomer and differentiate it from non-fluorinated analogs, which would have higher pKa values and lower lipophilicity, potentially compromising CNS availability [1].

CNS drug development physicochemical properties medicinal chemistry

Primary Research & Industrial Application Scenarios for (3S,4S)-3-Fluoro-4-methoxypiperidine


Design and Synthesis of Novel GPR119 Agonists

(3S,4S)-3-Fluoro-4-methoxypiperidine is an ideal chiral building block for synthesizing new chemical entities targeting the GPR119 receptor. As demonstrated by BindingDB data, compounds containing this scaffold exhibit potent agonism with EC50 values in the 40-65 nM range [1]. Research groups focused on metabolic disorders, such as type 2 diabetes, can utilize this intermediate to explore structure-activity relationships (SAR) and optimize lead compounds for improved efficacy and safety profiles.

Development of CNS-Penetrant Drug Candidates

The favorable physicochemical properties of the cis-3-fluoro-4-methoxypiperidine scaffold (clogP 2.1, pKa 8.3) make it an excellent choice for CNS drug discovery programs [2]. This intermediate is particularly suited for synthesizing compounds intended to cross the blood-brain barrier and modulate neurological targets. The reduced pKa, compared to non-fluorinated piperidines, is a key advantage for achieving optimal brain exposure. Researchers in pain management, neurology, and psychiatry should prioritize this building block for designing novel CNS-active agents [3].

Structure-Guided Optimization of Kinase Inhibitors

For projects targeting kinases, especially in oncology, (3S,4S)-3-fluoro-4-methoxypiperidine serves as a critical fragment for introducing potency and selectivity. Research on EGFR inhibitors has shown that the cis-fluoro-4-methoxy motif provides synergistic potency gains through specific interactions with the enzyme [4]. This makes the building block a valuable tool for medicinal chemists employing structure-based drug design to optimize the pharmacological profile of kinase inhibitors, particularly for overcoming drug resistance.

Stereoselective Synthesis of Complex Pharmaceuticals

Due to its defined stereochemistry (3S,4S), this compound is a crucial chiral synthon for constructing complex molecules where absolute stereochemical control is essential for bioactivity [5]. It is ideally suited for use in asymmetric synthesis routes within the pharmaceutical and fine chemical industries, ensuring the production of single-enantiomer drug substances with predictable and reproducible biological effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3S,4S)-3-Fluoro-4-methoxypiperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.